molecular formula C14H21N7O2 B7346073 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

Cat. No. B7346073
M. Wt: 319.36 g/mol
InChI Key: ZHURIRJBPXVDFJ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea, also known as ETC-1002, is a small molecule drug that has been developed for the treatment of cardiovascular diseases. ETC-1002 is a novel, dual-acting drug that has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels in preclinical and clinical studies.

Mechanism of Action

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea works through a dual mechanism of action. It inhibits ATP-citrate lyase, an enzyme that is involved in the synthesis of fatty acids and cholesterol, leading to a reduction in LDL cholesterol and triglycerides. Additionally, this compound activates AMP-activated protein kinase (AMPK), an enzyme that is involved in the regulation of lipid and glucose metabolism, leading to an increase in HDL cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on lipid and glucose metabolism. In preclinical studies, this compound has been shown to reduce LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. Additionally, this compound has been shown to improve insulin sensitivity and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea is its dual mechanism of action, which allows for the simultaneous reduction of LDL cholesterol and triglycerides, as well as an increase in HDL cholesterol levels. Additionally, this compound has been shown to be safe and well-tolerated in clinical studies. However, one limitation of this compound is its relatively new status as a drug, which means that more research is needed to fully understand its long-term effects.

Future Directions

There are several future directions for research on 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea. One area of research could focus on the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further research could explore the potential use of this compound in the treatment of other metabolic disorders, such as type 2 diabetes. Finally, more research is needed to fully understand the long-term effects of this compound and its potential use in the prevention of cardiovascular diseases.

Synthesis Methods

The synthesis of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea involves a series of chemical reactions that start with the reaction of 1-ethyl-4-hydroxypyrazole with chloroacetyl chloride to form 1-ethyl-4-(chloroacetyl)pyrazole. This intermediate is then reacted with (1S,2R)-2-(hydroxymethyl)cyclopentanol to form 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-4-chloroacetylpyrazole. The final step involves reacting this intermediate with 3-methyl-4-(1H-1,2,3-triazol-4-yl)benzene-1,2-diamine to form this compound.

Scientific Research Applications

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases. In preclinical studies, this compound has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. In clinical studies, this compound has been shown to be safe and well-tolerated, and has demonstrated significant reductions in LDL cholesterol and triglycerides in patients with hypercholesterolemia.

properties

IUPAC Name

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-3-21-9-10(7-16-21)23-12-6-4-5-11(12)17-14(22)18-13-8-15-19-20(13)2/h7-9,11-12H,3-6H2,1-2H3,(H2,17,18,22)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURIRJBPXVDFJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.